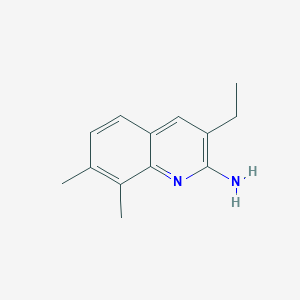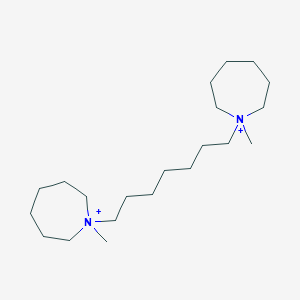
1,1'-Heptane-1,7-diylbis(1-methylazepanium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Heptane-1,7-diylbis(1-methylazepanium) is a synthetic organic compound characterized by its unique structure, which includes a heptane backbone with two azepanium groups attached at the 1 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Heptane-1,7-diylbis(1-methylazepanium) typically involves the reaction of heptane-1,7-diol with 1-methylazepane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the azepanium groups.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Heptane-1,7-diylbis(1-methylazepanium) may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Heptane-1,7-diylbis(1-methylazepanium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azepanium groups to amines.
Substitution: The azepanium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptane-1,7-dione, while reduction can produce heptane-1,7-diamine.
Wissenschaftliche Forschungsanwendungen
1,1’-Heptane-1,7-diylbis(1-methylazepanium) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azepanium derivatives with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-Heptane-1,7-diylbis(1-methylazepanium) involves its interaction with specific molecular targets. The azepanium groups can interact with various biological molecules, potentially affecting their function. The exact pathways involved depend on the specific application and the molecular targets of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethyl heptane-1,7-diylbis(phosphonate): This compound is similar in structure but contains phosphonate groups instead of azepanium groups.
Heptane-1,7-diylbis(1-methylpiperidinium): Another similar compound with piperidinium groups instead of azepanium groups.
Uniqueness
1,1’-Heptane-1,7-diylbis(1-methylazepanium) is unique due to its specific azepanium groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
304876-42-4 |
|---|---|
Molekularformel |
C21H44N2+2 |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
1-methyl-1-[7-(1-methylazepan-1-ium-1-yl)heptyl]azepan-1-ium |
InChI |
InChI=1S/C21H44N2/c1-22(18-12-6-7-13-19-22)16-10-4-3-5-11-17-23(2)20-14-8-9-15-21-23/h3-21H2,1-2H3/q+2 |
InChI-Schlüssel |
LELKEOCWQWHQJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCCC1)CCCCCCC[N+]2(CCCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



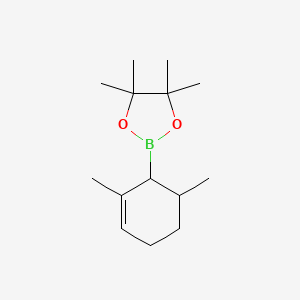
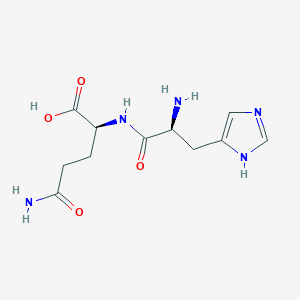
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
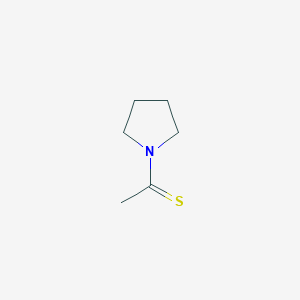
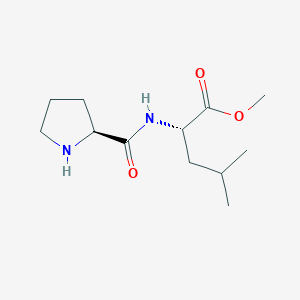
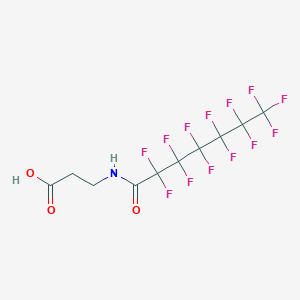

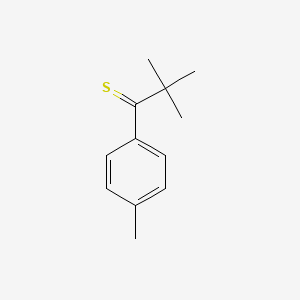
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
